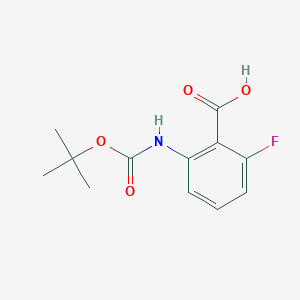

2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEVFUGRTWPNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Protein Kinases

One of the notable applications of 2-((tert-butoxycarbonyl)amino)-6-fluorobenzoic acid is its role as a precursor in the synthesis of selective inhibitors for G protein-coupled receptors (GPCRs). Research has shown that derivatives of this compound can be designed to selectively inhibit specific kinases, such as GRK2, which has implications for treating heart failure and other cardiovascular diseases. For instance, a compound derived from this acid exhibited an IC50 value of 30 nM against GRK2, demonstrating high potency and selectivity compared to other kinases .

Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. The compound has been used to synthesize derivatives that show activity against various mycobacteria, including Mycobacterium abscessus. These derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM, indicating their potential as therapeutic agents against resistant bacterial strains .

Synthesis of Bioactive Compounds

Intermediate in Organic Synthesis

this compound serves as an important intermediate in organic synthesis. It can be utilized in condensation reactions to form more complex structures that are biologically active. For example, it has been successfully employed in reactions with amines and other carboxylic acids to yield compounds with enhanced pharmacological properties .

Structural Modifications for Enhanced Activity

Researchers have explored various structural modifications of this compound to improve its biological activity. By altering substituents on the benzoic acid moiety or modifying the tert-butoxycarbonyl group, scientists have been able to enhance the selectivity and potency of the resulting compounds against specific biological targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The Boc group can be selectively removed to reveal the amine, which can then interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Impact of Substituents and Backbone Modifications

Fluorine vs. Iodine Substituents: The fluorine atom in the target compound is smaller and more electronegative than iodine, reducing steric hindrance and increasing electronic withdrawal. Iodine’s larger size in propanoic acid derivatives (e.g., CW1–CW20) may improve binding to hydrophobic pockets in biological targets but increases molecular weight and synthetic complexity .

Benzoic Acid vs. Propanoic/Pentanoic Acid Backbones: The benzoic acid backbone offers rigidity and planar geometry, favoring interactions with aromatic residues in enzymes. The pentanoic acid analog (C₁₇H₂₁NO₆) introduces a ketone and benzyloxy group, increasing lipophilicity and possibly improving membrane permeability but reducing aqueous solubility .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid, identified by its CAS number 1048919-15-8, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound has been studied for its potential as a pharmacological agent. The following table summarizes key findings related to its biological activity:

The mechanisms through which this compound exerts its biological effects are multifaceted:

- GRK2 Inhibition : The compound selectively inhibits GRK2, a kinase implicated in heart failure and other cardiovascular diseases. This inhibition can lead to improved cardiac function by normalizing β-adrenergic receptor signaling .

- Cellular Uptake and Toxicity : Cytotoxicity assays indicate that the compound can induce cell death in cancer cell lines, suggesting potential applications in oncology .

- Hydration and Flexibility : Studies have shown that the hydration state of the binding site and the flexibility of the compound significantly influence its biological activity .

Study 1: GRK2 Inhibition in Cardiac Models

A study investigated the effects of this compound on cardiac function in mouse models. The results demonstrated that treatment with the compound led to significant improvements in cardiac output and β-adrenergic receptor density post-myocardial infarction. These findings support the compound's role as a therapeutic agent in heart failure management.

Study 2: Cytotoxic Effects on Cancer Cells

Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines, including HEpG2 and others. The study found that at concentrations above 10 µg/ml, the compound exhibited significant cytotoxicity, indicating its potential use as an anticancer agent .

Preparation Methods

Boc Protection of 6-Fluoro-2-aminobenzoic Acid

The most straightforward approach starts with commercially available 6-fluoro-2-aminobenzoic acid. The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., in the presence of a base such as triethylamine or sodium bicarbonate) to yield the Boc-protected amino acid.

- Reaction conditions: Typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at 0°C to room temperature.

- Reaction time: Several hours (commonly 2-24 hours) depending on scale and conditions.

- Work-up: Aqueous extraction followed by purification via recrystallization or chromatography.

This method avoids harsh conditions that could affect the fluorine substituent or the carboxylic acid group.

Alternative Route: Fluorination of Boc-Protected Aminobenzoic Acid

In some synthetic routes, the Boc-protected 2-aminobenzoic acid is first prepared without fluorine, followed by selective fluorination at the 6-position.

- Fluorinating agents: Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Reaction conditions: Mild temperatures, often in polar aprotic solvents.

- Selectivity: Directed ortho-fluorination is facilitated by the Boc-protected amino group and carboxylic acid substituent.

This approach may require careful optimization to avoid over-fluorination or side reactions.

Research Findings and Data Summary

The synthesis is well-documented in chemical supply catalogs and patent literature, highlighting the Boc protection as a key step and the fluorine substituent as a critical functional group for biological activity and chemical stability.

| Parameter | Details |

|---|---|

| Starting material | 6-Fluoro-2-aminobenzoic acid |

| Protecting group reagent | Di-tert-butyl dicarbonate ((Boc)2O) |

| Base used | Triethylamine, sodium bicarbonate |

| Solvent | Dichloromethane, tetrahydrofuran |

| Temperature | 0°C to room temperature |

| Reaction time | 2–24 hours |

| Purification | Recrystallization or column chromatography |

| Yield | Typically high (70–90%) depending on conditions |

| Molecular formula | C12H14FNO4 |

| Molecular weight | 255.24 g/mol |

Q & A

Q. What are the standard synthetic routes for 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid?

The synthesis typically involves two key steps: (1) Boc protection of the amino group in 2-amino-6-fluorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) , and (2) purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the product. Intermediate characterization by TLC and NMR is critical to confirm Boc incorporation.

Q. How is the compound characterized post-synthesis?

Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm Boc group integration and aromatic fluorine coupling patterns.

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).

- Mass spectrometry (ESI or EI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Boc]⁺ fragments) .

- Melting point analysis (e.g., 150–151°C range observed for structurally similar Boc-protected acids) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol/water mixtures (4:1 v/v) are commonly used. Slow cooling from reflux temperature yields high-purity crystals. For X-ray studies, vapor diffusion with dichloromethane/hexane is effective, as demonstrated for 2-chloro-6-fluorobenzoic acid derivatives .

Q. How to troubleshoot Boc protection inefficiency?

Low yields may arise from moisture-sensitive reagents. Ensure anhydrous conditions (e.g., molecular sieves) and stoichiometric excess of Boc₂O (1.2–1.5 eq). Catalytic DMAP (0.1 eq) accelerates reaction kinetics .

Advanced Research Questions

Q. How to resolve discrepancies between NMR and mass spectrometry data?

Contradictions (e.g., unexpected peaks in NMR or adducts in MS) require:

- DEPT-135 NMR to distinguish CH₃/CH₂/CH groups.

- High-resolution MS (HRMS) to rule out isotopic interference.

- HPLC-MS coupling to isolate and re-analyze impurities . For example, fluorine’s nuclear Overhauser effect (NOE) in NMR may distort integration ratios, necessitating careful baseline correction .

Q. What strategies improve crystallization for X-ray diffraction studies?

Q. How to design derivatives for medicinal chemistry applications?

The Boc-fluorobenzoic acid scaffold serves as a precursor for:

- Protease inhibitors : Coupling with hydroxamic acids via EDC/HOBt-mediated amidation.

- PET tracers : Deprotection of the Boc group followed by ¹⁸F-radiolabeling . Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins like COX-2 .

Q. What analytical methods validate stability under physiological conditions?

- pH-dependent stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>200°C for Boc-protected acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.